Barbituric acid, 5-isopentyl-5-propyl-
Description
Historical Trajectories in Barbituric Acid Derivative Discovery and Investigation
The journey into barbiturate (B1230296) chemistry began in 1864 when the German chemist Adolf von Baeyer first synthesized the parent compound, barbituric acid, by condensing urea (B33335) with malonic acid. nih.govnews-medical.netnarconon.org This foundational discovery, however, did not immediately yield a biologically active substance. narconon.org The therapeutic potential of this chemical class remained untapped until the turn of the 20th century.
A significant breakthrough occurred in 1903 when German researchers Josef von Mering and Emil Fischer discovered that diethyl-barbituric acid possessed sedative properties. nih.gov This compound, subsequently named barbital, was introduced into clinical practice in 1904 and marked the beginning of the therapeutic era of barbiturates. nih.govnews-medical.net This success spurred further investigation into derivatives of barbituric acid. In 1912, phenobarbital (B1680315) was synthesized, which was later found to have potent antiepileptic properties. nih.govnarconon.org
The following decades saw a surge in the synthesis and investigation of new barbituric acid derivatives. nih.gov Chemists systematically modified the substituents at the 5-position of the barbituric acid ring, leading to the creation of over 2,500 different barbiturates, of which approximately 50 were used clinically. news-medical.netnarconon.org This period of intense research led to the gradual clinical introduction of various compounds, including amobarbital (1923), pentobarbital, and secobarbital. wikipedia.orgnih.gov This extensive research highlighted the critical role of the substituents in determining the pharmacological profile of each derivative.
| Key Event | Year | Description |
| Synthesis of Barbituric Acid | 1864 | Adolf von Baeyer synthesized the parent compound from urea and malonic acid. nih.govnarconon.org |
| Discovery of Barbital's Properties | 1903 | Von Mering and Fischer discovered the sedative effects of diethyl-barbituric acid (barbital). nih.gov |
| Clinical Introduction of Barbital | 1904 | Barbital becomes the first barbiturate to be marketed for therapeutic use. nih.govnews-medical.net |
| Synthesis of Phenobarbital | 1912 | A new derivative, phenobarbital, was developed, later found to be an effective anticonvulsant. nih.govnarconon.org |
| Synthesis of Amobarbital | 1923 | 5-ethyl-5-isopentylbarbituric acid was first synthesized in Germany. wikipedia.org |
Academic Significance of 5,5-Disubstituted Barbituric Acid Architectures
The academic and research significance of the 5,5-disubstituted barbituric acid architecture is profound, as this specific structural feature is the primary determinant of the biological activity of barbiturates. gpatindia.comnih.gov It is widely established that 5,5-disubstitution on the barbituric acid ring is a fundamental requirement for sedative-hypnotic properties. pharmacy180.com Derivatives lacking substitution at this position, or those with only a single substituent, are generally inactive. pharmacy180.com
The nature of the two substituents at the C5 position directly influences key physicochemical properties such as lipid solubility, which in turn dictates the compound's ability to cross the blood-brain barrier and interact with its molecular targets in the central nervous system. pharmacy180.com Research has shown that for optimal hypnotic activity, the total number of carbon atoms in the two side chains at the C5 position should be between six and ten. pharmacy180.com
Furthermore, the structure of these alkyl or aryl side chains affects the compound's metabolic profile. For instance, branched, cyclic, or unsaturated chains at the C5 position generally lead to a shorter duration of action because they are more susceptible to metabolic breakdown into inactive, more polar compounds. pharmacy180.com The C5 position itself is considered a crucial active site, capable of acting as either an electrophilic or nucleophilic center, which is integral to the molecule's interactions. nih.gov The systematic modification of these C5 substituents has been a cornerstone of medicinal chemistry research, providing a classic model for studying structure-activity relationships (SAR) and the rational design of neuroactive compounds. mdpi.comresearchgate.net
Chemical Properties of Amobarbital (5-Ethyl-5-isopentylbarbituric acid)
| Property | Value |
| Molecular Formula | C11H18N2O3 nih.govwikipedia.org |
| Molar Mass | 226.276 g·mol−1 wikipedia.org |
| Appearance | White crystalline powder wikipedia.org |
| Melting Point | 156-158 °C (313-316 °F) nih.gov |
| Solubility in Water | 1 g dissolves in 1300 mL nih.gov |
| Solubility in Alcohol | 1 g dissolves in 5 mL nih.gov |
| LogP (Octanol/Water Partition Coefficient) | 2.07 nih.gov |
| pKa | 7.8 |
| CAS Number | 57-43-2 nist.gov |
Structure
3D Structure
Properties
CAS No. |
17013-42-2 |
|---|---|
Molecular Formula |
C12H20N2O3 |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
5-(3-methylbutyl)-5-propyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H20N2O3/c1-4-6-12(7-5-8(2)3)9(15)13-11(17)14-10(12)16/h8H,4-7H2,1-3H3,(H2,13,14,15,16,17) |
InChI Key |
RDYMEDVXKQMMHS-UHFFFAOYSA-N |
SMILES |
CCCC1(C(=O)NC(=O)NC1=O)CCC(C)C |
Canonical SMILES |
CCCC1(C(=O)NC(=O)NC1=O)CCC(C)C |
Other CAS No. |
17013-42-2 |
Synonyms |
5-(3-Methylbutyl)-5-propylbarbituric acid |
Origin of Product |
United States |
Sophisticated Spectroscopic and Chromatographic Characterization of Barbituric Acid, 5 Isopentyl 5 Propyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, allowing for the mapping of the molecular framework and substitution patterns.
Proton (¹H) NMR spectroscopy is used to identify the number and types of hydrogen atoms in a molecule. For Barbituric acid, 5-isopentyl-5-propyl-, the spectrum is expected to reveal characteristic signals for the isopentyl and propyl groups attached to the C5 position of the barbiturate (B1230296) ring. The broad signals of the N-H protons are also a key feature.
Table 1: Predicted ¹H NMR Chemical Shifts for Barbituric acid, 5-isopentyl-5-propyl- Predicted data based on characteristic chemical shifts for alkyl groups and related barbiturate structures.
| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| N-H | ~11.0 - 11.5 | Broad Singlet | 2H |
| -CH₂- (Propyl, α to C5) | ~1.8 - 2.0 | Triplet | 2H |
| -CH₂- (Isopentyl, α to C5) | ~1.8 - 2.0 | Triplet | 2H |
| -CH₂- (Propyl, β to C5) | ~1.2 - 1.4 | Sextet | 2H |
| -CH₂- (Isopentyl, β to C5) | ~1.1 - 1.3 | Quartet | 2H |
| -CH- (Isopentyl) | ~1.5 - 1.7 | Nonet | 1H |
| -CH₃ (Propyl) | ~0.8 - 1.0 | Triplet | 3H |
Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon backbone of a molecule. Each unique carbon atom typically produces a distinct signal, confirming the total number of carbons and their functional type (e.g., carbonyl, alkyl). Studies on analogous 5,5-dialkylbarbituric acids demonstrate the utility of ¹³C NMR in confirming the carbon skeleton and detecting subtle steric and conformational effects. rsc.org
For Barbituric acid, 5-isopentyl-5-propyl-, the spectrum is expected to show distinct resonances for the carbonyl carbons (C4, C6, and C2), the quaternary C5 carbon, and the carbons of the isopentyl and propyl side chains. The chemical shift difference between the C4 and C6 carbonyls can be particularly sensitive to the nature of the 5-alkyl substituents, making it a valuable probe of molecular structure. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for Barbituric acid, 5-isopentyl-5-propyl- Predicted data based on analyses of related 5,5-dialkylbarbituric acids. rsc.orgnih.gov
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (C2) | ~170 - 175 |
| C=O (C4/C6) | ~180 - 185 |
| C5 (Quaternary) | ~55 - 60 |
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.
For Barbituric acid, 5-isopentyl-5-propyl-, the molecular weight is 240.31 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 240. The fragmentation of 5,5-disubstituted barbiturates is well-characterized and typically involves the cleavage of the alkyl side chains. A primary fragmentation pathway involves the loss of the larger alkyl group as an alkene, followed by a McLafferty rearrangement. For the title compound, this would involve the loss of the isopentyl group.
Table 3: Predicted Key Mass Fragments for Barbituric acid, 5-isopentyl-5-propyl- Predicted data based on the known fragmentation of 5,5-dialkylbarbiturates like amobarbital. spectrabase.comnist.gov
| m/z | Proposed Fragment Identity |
|---|---|
| 240 | [M]⁺ (Molecular Ion) |
| 197 | [M - C₃H₇]⁺ (Loss of propyl radical) |
| 169 | [M - C₅H₁₁]⁺ (Loss of isopentyl radical) |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group and Electronic Structure Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of Barbituric acid, 5-isopentyl-5-propyl- would be dominated by characteristic absorptions from the N-H and C=O bonds of the barbiturate ring and the C-H bonds of the alkyl chains.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Barbiturates exhibit characteristic UV absorption maxima that are highly dependent on the pH of the solution, owing to tautomeric shifts between the keto and enol forms of the molecule.
Table 4: Characteristic IR Absorption Bands and UV-Vis Maxima for Barbituric acid, 5-isopentyl-5-propyl- Predicted data based on typical values for 5,5-dialkylbarbiturates. nist.gov
| Spectroscopy | Wavenumber (cm⁻¹) / Wavelength (nm) | Functional Group / Transition |
|---|---|---|
| IR | 3200 (broad) | N-H Stretching |
| IR | 3100 (broad) | N-H Stretching |
| IR | 2960-2870 | C-H Stretching (Alkyl) |
| IR | 1700-1750 (multiple strong bands) | C=O Stretching |
| UV-Vis (pH ~10) | ~240 nm | π → π* transition |
X-ray Crystallography for Definitive Solid-State Structural Assignments
X-ray crystallography is the gold standard for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise model of the molecule's conformation, bond lengths, and bond angles can be generated.
While the specific crystal structure for Barbituric acid, 5-isopentyl-5-propyl- is not detailed in the provided search results, analysis of related compounds like 5-hydroxy-5-propylbarbituric acid and 5-ethyl-5-phenylbarbituric acid salt reveals common structural motifs. nih.govmdpi.com The pyrimidine (B1678525) ring typically adopts a conformation such as a C5-envelope. nih.gov A crucial feature of barbiturate crystal structures is the extensive network of intermolecular hydrogen bonds. N-H groups act as hydrogen bond donors, while the carbonyl oxygens act as acceptors, leading to the formation of robust, three-dimensional frameworks. nih.govmdpi.com It is expected that the title compound would exhibit a similar hydrogen-bonded network, influencing its physical properties like melting point and solubility.
Advanced Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for separating mixtures, assessing the purity of compounds, and isolating specific components. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used in the analysis of barbiturates.
These techniques are critical for identifying and quantifying any impurities that may be present from the manufacturing process or due to degradation. For instance, HPLC has been successfully used to isolate and identify impurities in amobarbital, a closely related compound. nih.gov A typical method for Barbituric acid, 5-isopentyl-5-propyl- would involve a reversed-phase HPLC system with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gas chromatography, often coupled with mass spectrometry (GC-MS), is also a valuable tool for the separation and identification of barbiturates. nist.gov
High-Performance Liquid Chromatography (HPLC) in Analytical and Preparative Separations
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of barbiturates due to its high resolution, sensitivity, and quantitative capabilities. oup.comontosight.ai It is widely used in both analytical and preparative scale applications for this class of compounds.
Analytical HPLC
For analytical purposes, reversed-phase HPLC is the most common method employed for the separation and quantification of 5,5-disubstituted barbiturates. ijsra.net This technique separates compounds based on their hydrophobicity. A nonpolar stationary phase, typically an octadecyl silica (B1680970) (ODS or C18) column, is used with a polar mobile phase. oup.comrsc.orgoup.comnih.gov
The mobile phase composition is optimized to achieve effective separation of the target analyte from impurities or other components in a mixture. ontosight.ai A common mobile phase consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like methanol or acetonitrile. oup.comoup.comnyc.gov The pH of the aqueous component is often adjusted to control the ionization state of the barbiturates, thereby influencing their retention on the column. oup.comnih.gov Detection is typically performed using an ultraviolet (UV) detector, as the barbiturate ring absorbs UV light, with common monitoring wavelengths being around 210 nm, 215 nm, or 240 nm. oup.comnih.govnih.gov
Preparative HPLC
The principles of analytical HPLC are extended to preparative HPLC for the isolation and purification of larger quantities of a specific compound. While the stationary and mobile phases are often similar to analytical methods, preparative HPLC utilizes larger columns and higher flow rates to handle the increased sample load. This technique is crucial for isolating sufficient quantities of a compound for further structural elucidation or for use as a reference standard.
Below is a table summarizing typical conditions for the HPLC analysis of 5,5-disubstituted barbiturates.
| Parameter | Analytical HPLC | Preparative HPLC |
| Technique | Reversed-Phase | Reversed-Phase |
| Stationary Phase | Octadecyl Silica (ODS, C18) oup.comrsc.org | Octadecyl Silica (ODS, C18) |
| Mobile Phase | Methanol/Aqueous Buffer (e.g., Phosphate) oup.comoup.com | Methanol/Aqueous Buffer (often with volatile buffers for easy removal) |
| Detection | UV Absorbance (e.g., 210, 240, or 290 nm) oup.comoup.com | UV Absorbance (higher concentration allows for less sensitive wavelengths) |
| Flow Rate | 0.8 - 1.5 mL/min oup.comoup.com | Scaled up based on column diameter |
| Purpose | Identification and Quantification oup.com | Isolation and Purification |
Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring
Thin-Layer Chromatography (TLC) is an invaluable technique in synthetic organic chemistry for its simplicity, speed, and low cost. ijsra.net It is routinely used to monitor the progress of chemical reactions, such as the synthesis of 5,5-disubstituted barbiturates, by observing the consumption of starting materials and the formation of products. strath.ac.uk
In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate alongside the starting materials. The plate, which is usually coated with silica gel containing a fluorescent indicator (F254), is then developed in a sealed chamber with an appropriate solvent system (mobile phase). rsc.org Common mobile phases for barbiturates include mixtures like chloroform/acetone or ethyl acetate/methanol/ammonia (B1221849). rsc.org
After the solvent front has moved up the plate, the plate is removed, dried, and visualized. The positions of the spots, characterized by their retention factor (Rf value), indicate the different components in the mixture. Visualization is often achieved by observing the plate under UV light at 254 nm, where compounds that absorb UV light appear as dark spots against a fluorescent green background. rsc.org
For more specific identification, chemical visualization reagents can be sprayed onto the plate. A reagent specific for barbiturates is a mercuric chloride-diphenylcarbazone spray, which produces blue or violet spots against a pink background. rsc.orgpsu.edu By comparing the spots of the reaction mixture to the starting material standards, a chemist can determine if the reaction is complete. strath.ac.uk
The following table details common parameters for the TLC analysis of barbiturates.
| Parameter | Description |
| Stationary Phase | Silica gel with fluorescent indicator (F254) rsc.org |
| Mobile Phase Systems | Chloroform:Acetone (e.g., 9:1 or 4:1 v/v) oup.comrsc.orgpsu.edu Ethyl Acetate:Methanol:Ammonia (e.g., 85:10:5 v/v) rsc.org |
| Sample Application | Spotting of reaction mixture and starting material standards |
| Visualization Methods | 1. UV Light (254 nm) - appears as dark spots rsc.org 2. Mercuric Chloride-Diphenylcarbazone reagent - gives blue/violet spots rsc.org 3. Alkaline Fluorescein followed by Potassium Permanganate (KMnO4) spray psu.edu |
| Purpose | Monitoring reaction progress, purity assessment strath.ac.uknih.gov |
Computational Chemistry and Theoretical Investigations of Barbituric Acid, 5 Isopentyl 5 Propyl
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule, such as its three-dimensional shape, electronic distribution, and thermodynamic stability. For Barbituric acid, 5-isopentyl-5-propyl-, these methods can elucidate the influence of the isopentyl and propyl substituents on the barbiturate (B1230296) core.
Density Functional Theory (DFT) has become a primary method for investigating the electronic and structural properties of barbituric acid and its derivatives due to its balance of computational cost and accuracy. bohrium.com DFT studies are instrumental in performing conformational and energetic analyses. For 5-isopentyl-5-propyl-barbituric acid, the flexible isopentyl and propyl chains can adopt numerous conformations. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can be employed to identify the most energetically favorable conformations (global and local minima) in the gas phase or in solution. bohrium.com
These calculations provide key energetic and electronic properties:
Total Energy: To compare the relative stability of different conformers.
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the chemical reactivity and kinetic stability of the molecule.
Molecular Electrostatic Potential (MEP): MEP maps reveal the charge distribution and are used to predict sites for electrophilic and nucleophilic attack, as well as intermolecular interactions like hydrogen bonding. bohrium.com
Thermodynamic Properties: Enthalpy, Gibbs free energy, and entropy can be calculated to understand the molecule's stability under different conditions.
| Property | Application in the Study of 5-Isopentyl-5-Propyl-Barbituric Acid | Typical Method |
|---|---|---|
| Optimized Geometry | Determination of the most stable 3D structure, including bond lengths and angles of the isopentyl and propyl groups. | DFT/B3LYP/6-31G(d) |
| Vibrational Frequencies | Prediction of theoretical IR and Raman spectra to compare with experimental data and confirm structural assignments. bohrium.com | DFT/B3LYP/6-31G(d,p) |
| Electronic Properties (HOMO/LUMO) | Analysis of chemical reactivity, stability, and electronic transitions. | DFT Calculations |
| Molecular Electrostatic Potential (MEP) | Identification of reactive sites for intermolecular interactions. bohrium.com | DFT Calculations |
Ab initio (from first principles) computational methods are another class of high-accuracy quantum chemical calculations used to determine molecular properties. Unlike DFT, which relies on approximating the exchange-correlation energy, ab initio methods are derived directly from quantum mechanical principles without empirical parameters.
For a molecule like 5-isopentyl-5-propyl-barbituric acid, ab initio methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate optimized molecular geometries. While computationally more demanding than DFT, these methods are valuable for benchmarking results and for systems where DFT may be less reliable. High-level composite methods like the Gaussian-n (G3 and G4) theories have been successfully used to study the thermodynamic properties, such as gas-phase acidity, of related 5,5-dialkyl barbituric acids with excellent consistency between theoretical and experimental results. nih.gov Such methods could be applied to precisely calculate the optimized geometry and proton affinity of 5-isopentyl-5-propyl-barbituric acid.
Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions
While quantum chemical calculations are excellent for static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation of 5-isopentyl-5-propyl-barbituric acid would involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces between atoms to model their movements.
MD simulations can provide critical insights into:
Conformational Landscape: By simulating the molecule over nanoseconds or longer, MD can explore the full range of accessible conformations of the flexible isopentyl and propyl chains, revealing the energy barriers between different states.
Solvation Effects: MD explicitly models the interactions between the barbiturate and solvent molecules, showing how water molecules form hydrogen bonds with the carbonyl and amine groups of the barbiturate ring.
Intermolecular Interactions: When simulated with other molecules, such as biological receptors, MD can illustrate the specific binding modes and interactions that govern the molecule's biological activity.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of Barbiturate Derivatives
QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). echemcom.com These models are highly valuable in drug discovery for predicting the activity of new compounds and optimizing lead structures. For barbiturate derivatives, the pharmacological effects are heavily dependent on the substituents at the C-5 position of the pyrimidine (B1678525) ring. nih.govmdpi.com
A QSAR/QSPR study involving 5-isopentyl-5-propyl-barbituric acid would typically involve a dataset of diverse barbiturate derivatives. echemcom.com For each molecule, a set of numerical descriptors is calculated, which can be categorized as:
1D Descriptors: Molecular weight, atom counts.
2D Descriptors: Topological indices, molecular connectivity.
3D Descriptors: Molecular volume, surface area, and fields derived from 3D structure.
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model correlating these descriptors with an observed property (e.g., hypnotic activity, receptor binding affinity, or octanol/water partition coefficient). echemcom.com
| Property | Predicted Value | Source |
|---|---|---|
| Molecular Formula | C12H20N2O3 | uni.lu |
| Monoisotopic Mass | 240.1474 Da | uni.lu |
| XlogP | 2.5 | uni.lu |
| Predicted CCS ([M+H]+) | 155.8 Ų | uni.lu |
| Predicted CCS ([M+Na]+) | 162.2 Ų | uni.lu |
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that helps to understand the relationship between the 3D structural features of a molecule and its biological activity. nih.gov In a CoMFA study of barbiturates, a series of molecules would be structurally aligned based on a common scaffold (the barbituric acid ring).
The process involves placing each aligned molecule in a 3D grid and calculating two types of molecular fields at each grid point:
Steric Field: Represents the molecule's shape and volume (Lennard-Jones potential).
Electrostatic Field: Represents the charge distribution (Coulomb potential).
The values from these fields are then used as independent variables in a partial least squares (PLS) regression analysis to build a predictive model. The results are often visualized as 3D contour maps, which highlight regions where bulky groups (steric field) or specific charges (electrostatic field) are predicted to increase or decrease biological activity. This provides a clear guide for designing new, more potent barbiturate derivatives. nih.gov
Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method similar to CoMFA but with additional molecular field descriptors. nih.gov In addition to steric and electrostatic fields, CoMSIA typically includes:
Hydrophobic Field: Describes the tendency to attract or repel water.
Hydrogen Bond Donor Field: Indicates regions where the molecule can donate a hydrogen bond.
Hydrogen Bond Acceptor Field: Indicates regions where the molecule can accept a hydrogen bond.
CoMSIA uses a Gaussian function to calculate the distance dependence of each field, which results in smoother contour maps that can be easier to interpret than those from CoMFA. By providing a more detailed picture of the molecular properties required for activity, CoMSIA serves as a powerful predictive tool in the rational design of novel barbiturate derivatives. nih.gov
Application of Topological Indices in Structure-Activity Correlations
Topological indices are numerical descriptors that quantify the topology of a molecule's structure and are instrumental in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. researchgate.netfrontiersin.orgnih.govresearchgate.net These indices translate the molecular structure into a numerical value that can be correlated with the physicochemical properties and biological activities of compounds. nih.govresearchgate.net For barbiturates, including 5-isopentyl-5-propyl-barbituric acid (also known as amobarbital), topological indices are employed to develop predictive models for their biological actions. bas.bgechemcom.com
The fundamental principle behind this application is that the structure of a molecule inherently determines its properties and, consequently, its activity. researchgate.net By establishing a mathematical relationship between the topological indices (independent variables) and a specific biological activity or property (dependent variable), it is possible to predict the activity of novel compounds without the need for empirical testing. researchgate.netfrontiersin.org
Several types of topological indices have been utilized in the study of barbiturates, each capturing different aspects of the molecular architecture. bas.bg These are broadly categorized as distance-based, degree-based, and mixed indices. frontiersin.org For instance, the Wiener index, a distance-based index, and the Randić index, a degree-based index, are among the most commonly used descriptors in QSAR studies. nih.govbas.bg
In the context of 5-isopentyl-5-propyl-barbituric acid, these indices can be calculated based on its molecular graph. The values of these indices can then be used in regression models to correlate with various physicochemical properties such as molar refractivity, polarizability, and octanol/water partition coefficient (logP), which are crucial for its pharmacokinetic and pharmacodynamic profile. bas.bgechemcom.com A study on barbiturates demonstrated that a linear model incorporating four topological descriptors—Wiener polarity (Wp), Hyper Wiener (WW), Randic (1X), and Szeged (Sz) indices—could effectively predict polarizability. bas.bg
Below is an interactive data table showcasing some of the topological indices that are commonly applied in the QSAR analysis of barbiturates.
| Topological Index | Type | Information Encoded |
| Wiener Index (W) | Distance-based | Sum of distances between all pairs of vertices in the molecular graph. |
| Randić Index (χ) | Degree-based | Branching of the carbon-atom skeleton. |
| Balaban Index (J) | Distance-based | Highly discriminating measure of molecular shape. |
| Szeged Index (Sz) | Distance-based | Considers the number of atoms on both sides of each bond. |
| Zagreb Indices (M1, M2) | Degree-based | Sum of squares of the degrees of all vertices (M1) and sum of the products of the degrees of adjacent vertices (M2). |
The successful application of topological indices in correlating with the properties of barbiturates underscores their utility in computational drug design, allowing for the screening and optimization of lead compounds with desired activities. researchgate.netfrontiersin.orgnih.govresearchgate.net
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com In the case of 5-isopentyl-5-propyl-barbituric acid, molecular docking studies are pivotal in elucidating its interaction with its primary biological target, the γ-aminobutyric acid type A (GABAA) receptor. nih.govresearchgate.net The GABAA receptor is a ligand-gated ion channel that plays a crucial role in mediating inhibitory neurotransmission in the central nervous system. nih.govdergipark.org.tr
The process of molecular docking involves the prediction of the binding mode and affinity of the ligand (amobarbital) within the active site of the receptor (GABAA receptor). This is achieved through scoring functions that evaluate the fitness of different binding poses. nih.gov The results of these studies provide insights into the specific amino acid residues that are critical for the ligand-receptor interaction, as well as the types of intermolecular forces involved, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov
For barbiturates, the binding site on the GABAA receptor is located in the transmembrane domain. nih.gov Docking studies can help to identify the key interactions between amobarbital and the amino acid residues lining this binding pocket. For instance, the carbonyl groups on the barbiturate ring are known to form hydrogen bonds with serine residues within the ion channel pore. nih.gov The isopentyl and propyl side chains of amobarbital contribute to hydrophobic interactions with nonpolar residues in the binding site, which is crucial for its binding affinity and modulatory effect on the receptor. nih.gov
The insights gained from molecular docking studies are valuable for understanding the structure-activity relationships of barbiturates. By visualizing the binding mode of 5-isopentyl-5-propyl-barbituric acid, researchers can rationalize its pharmacological effects and design new derivatives with improved potency and selectivity. nih.govmdpi.com
An interactive table summarizing the key aspects of molecular docking studies of amobarbital with the GABAA receptor is presented below.
| Parameter | Description | Relevance to Amobarbital Docking |
| Receptor | The biological macromolecule, typically a protein. | GABAA receptor, specifically the transmembrane domain. nih.gov |
| Ligand | The small molecule that binds to the receptor. | Barbituric acid, 5-isopentyl-5-propyl- (Amobarbital). |
| Binding Site | The specific region on the receptor where the ligand binds. | Allosteric site within the ion channel pore. nih.gov |
| Binding Affinity | The strength of the interaction between the ligand and the receptor, often expressed as binding energy (kcal/mol). | A lower binding energy indicates a more stable complex. |
| Key Interactions | The specific intermolecular forces that stabilize the ligand-receptor complex. | Hydrogen bonds with serine residues and hydrophobic interactions involving the alkyl side chains. nih.gov |
Theoretical Prediction of Thermodynamic Stability and Intramolecular Isomerization Pathways
Computational chemistry provides powerful tools for predicting the thermodynamic stability and potential isomerization pathways of molecules like 5-isopentyl-5-propyl-barbituric acid. The stability of different conformations and tautomers of barbiturates can be assessed using quantum chemical calculations. nih.gov
Barbituric acid itself can exist in several tautomeric forms, and the introduction of substituents at the 5-position, as in amobarbital, further increases the conformational complexity. Theoretical calculations, such as those employing Gaussian-n (G3 and G4) composite methods, can be used to determine the gas-phase acidities and relative stabilities of these different forms. nih.gov For barbiturates, deprotonation can occur at either the N-H or C-H bonds of the pyrimidine ring, and computational studies have been used to determine the relative acidities of these sites. nih.gov
The thermodynamic stability of different polymorphic forms of barbiturates has also been a subject of theoretical and experimental investigation. researchgate.net Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs can have different physical properties, including solubility and stability, which can impact the bioavailability of a drug. researchgate.net Computational methods can be used to predict the relative energies of different crystal packing arrangements, providing insight into the most thermodynamically stable form. For some barbiturates, the order of thermodynamic stability at room temperature has been established through a combination of experimental data and theoretical modeling. researchgate.net
Intramolecular isomerization pathways can also be explored using computational methods. These studies involve mapping the potential energy surface of the molecule to identify transition states and calculate the energy barriers for conversion between different isomers. For barbiturates, this could involve tautomerization or conformational changes in the alkyl side chains. While specific studies on the intramolecular isomerization of 5-isopentyl-5-propyl-barbituric acid are not extensively documented in the provided context, the general principles of computational chemistry can be applied to investigate such processes.
The following table summarizes the key computational approaches used to study the stability and isomerization of barbiturates.
| Computational Method | Application | Information Obtained |
| Quantum Chemical Calculations (e.g., G3, G4) | Determination of gas-phase acidities and relative energies of tautomers and conformers. nih.gov | Thermodynamic stability of different isomers. |
| Polymorph Prediction | Calculation of lattice energies for different crystal packing arrangements. | Identification of the most stable polymorphic form. researchgate.net |
| Potential Energy Surface (PES) Scanning | Mapping the energy of the molecule as a function of its geometry. | Identification of transition states and energy barriers for isomerization. |
Chemical Reactivity and Derivatization Studies of Barbituric Acid, 5 Isopentyl 5 Propyl
Chemical Transformations at the Barbituric Acid Heterocyclic Core
The core reactivity of 5-isopentyl-5-propyl-barbituric acid centers on the nitrogen atoms of the imide groups and the carbonyl groups. The absence of acidic protons at the C5 position, which are present in unsubstituted barbituric acid, renders this position inactive for condensation reactions. nih.gov
The nitrogen atoms in the barbiturate (B1230296) ring possess acidic protons (N-H) that can be readily substituted through alkylation and acylation reactions. These transformations are well-documented for 5,5-disubstituted barbituric acids and allow for the synthesis of a wide array of N-substituted and N,N'-disubstituted derivatives. publish.csiro.aunih.gov
Base-catalyzed N-alkylation is a common strategy for synthesizing these derivatives. nih.gov The reaction typically involves treating the 5,5-disubstituted barbituric acid with an alkylating agent in the presence of a base, such as potassium carbonate, in a suitable solvent like absolute ethanol. publish.csiro.au This method has been used to prepare various N1-monoalkylated and N1,N3-dialkylated analogs for studies on metabolic pathways and structure-activity relationships. nih.govresearchgate.net Both mono- and di-alkylation can be achieved, leading to products with modified physicochemical properties. For instance, N,N'-disubstituted derivatives of 5,5-diallylbarbituric acid have been synthesized to investigate their anesthetic properties, though these particular derivatives were found to be devoid of such activity. researchgate.netnih.gov
Acylation reactions at the nitrogen centers are also feasible, introducing acyl groups to the heterocyclic core. These reactions, similar to alkylation, can modify the electronic properties and biological activity of the parent molecule. mdpi.com
| Starting Barbiturate | Alkylating Agent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Barbital (5,5-diethyl) | Ethyl Iodide | N,N'-Diethylbarbital | 61 | publish.csiro.au |
| Secobarbital (5-allyl-5-(1-methylbutyl)) | Ethyl Iodide | N,N'-Diethylsecobarbital | 27 | publish.csiro.au |
| Phenobarbitone | Various Alkylating Agents | N1-monoalkylated and N1,N3-dialkylated phenobarbitones | N/A | nih.gov |
A hallmark reaction of unsubstituted barbituric acid is the Knoevenagel condensation, which involves the reaction of the active methylene (B1212753) group at the C5 position with aldehydes and ketones. mdpi.com This reaction serves as a crucial step in the synthesis of numerous derivatives, including 5-arylidene barbituric acids. rdd.edu.iqmdpi.com
However, in the case of Barbituric acid, 5-isopentyl-5-propyl-, the C5 position is fully substituted with an isopentyl and a propyl group. Consequently, it lacks the necessary acidic protons at this position, making the Knoevenagel condensation pathway inaccessible. Research literature extensively documents this type of condensation for C5-unsubstituted or monosubstituted barbiturates, but not for 5,5-disubstituted analogs like the title compound.
Advanced Derivatization for Specialized Academic Research Applications
While many derivatization strategies are precluded by the nature of its C5 substitution, Barbituric acid, 5-isopentyl-5-propyl- can still be modified for specialized research applications. The primary sites for such derivatization are the N-H positions of the imide functional groups.
Advanced derivatization can be employed to systematically study structure-activity relationships. For instance, a series of N-alkyl barbiturates has been synthesized to assess how variations in the chemical structure influence metabolic pathways and biotransformation. nih.gov By introducing different alkyl groups at the N1 and N3 positions of 5,5-disubstituted barbiturates, researchers can fine-tune properties like lipophilicity and steric hindrance, which in turn affect how the compounds are metabolized by the body. nih.govresearchgate.net Such studies are crucial in the fields of pharmacology and medicinal chemistry for understanding drug metabolism and designing analogs with improved therapeutic profiles.
Development of Azo Disperse Dyes from Barbituric Acid Derivatives
Barbituric acid and its C-5 substituted derivatives are valuable coupling components in the synthesis of azo disperse dyes, which are widely used for coloring hydrophobic textiles like polyester. nih.gov The general synthesis involves a diazo-coupling reaction where an aromatic amine is first converted into a diazonium salt, which then acts as an electrophile. This salt is subsequently reacted with a nucleophilic coupling agent, in this case, a barbituric acid derivative. nih.govpsu.edu
The reaction mechanism typically proceeds as follows:
Diazotization: An aromatic amine (e.g., a substituted aniline) is treated with a source of nitrous acid, commonly sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid, at low temperatures (0–5°C). This process converts the primary amino group into a diazonium salt (-N₂⁺Cl⁻). unb.caresearchgate.net
Coupling: The barbituric acid derivative is dissolved under basic conditions (e.g., using sodium carbonate) to deprotonate the active methylene group at the C-5 position, forming a highly nucleophilic enolate. nih.gov This enolate then attacks the diazonium salt, leading to the formation of an azo dye where the barbiturate ring is linked to the aromatic ring via an azo group (-N=N-). nih.govresearchgate.net
For a 5,5-disubstituted barbituric acid like 5-isopentyl-5-propylbarbituric acid, direct coupling at the C-5 position is not possible as there are no acidic protons. However, derivatization strategies can introduce a reactive site. For instance, if one of the alkyl groups were replaced with a functional group that could be converted into a suitable coupling site, or if the synthesis started from a different precursor, it could be incorporated. More commonly, barbituric acid itself or mono-substituted derivatives are used where the C-5 position is available for the electrophilic substitution reaction. nih.govlongdom.org
The properties of the resulting dyes, such as color, absorption maxima (λ_max), and fastness, are significantly influenced by the electronic nature of the substituents on both the diazonium salt component and the barbituric acid ring. nih.gov
| Aromatic Amine Precursor | Substituent (R) | Resulting Dye Color Range | Absorption Maxima (λ_max) Range (nm) | Reference |
|---|---|---|---|---|
| Aniline | -H | Yellow | 360-390 | nih.gov |
| p-Nitroaniline | 4-NO₂ | Orange-Red | 420-440 | nih.gov |
| p-Anisidine | 4-OCH₃ | Yellow-Orange | 390-410 | nih.gov |
| p-Toluidine | 4-CH₃ | Yellow | 370-400 | nih.gov |
Design and Synthesis of Photoreactive Probes for Molecular Interaction Studies
Photoreactive probes are powerful tools in chemical biology for identifying and mapping the interactions between small molecules and their biological targets, such as proteins. rsc.orgnih.gov The design of such a probe based on the 5-isopentyl-5-propylbarbituric acid scaffold would involve the strategic incorporation of two key functional moieties: a photoreactive group and a reporter handle. unimi.it
Key Components of a Photoreactive Probe:
Parent Scaffold: The core structure responsible for binding to the target protein. In this case, it would be the 5-isopentyl-5-propylbarbituric acid derivative.
Photoreactive Group: A chemical group that is inert in the dark but becomes highly reactive upon irradiation with UV light, forming a covalent bond with nearby amino acid residues of the target protein. Common photoreactive groups include benzophenones, diazirines, and aryl azides. rsc.orgunimi.it
Reporter Handle: A tag that allows for the detection, enrichment, and identification of the covalently labeled protein. Terminal alkynes or azides are frequently used as they can undergo bioorthogonal "click chemistry" reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition) with corresponding reporter molecules like biotin (B1667282) or fluorescent dyes for subsequent analysis. unimi.it
To synthesize a photoreactive probe from 5-isopentyl-5-propylbarbituric acid, one of the alkyl chains would need to be functionalized. For example, the isopentyl or propyl group could be modified to incorporate a linker arm terminating in a photoreactive group and a reporter handle. This modification must be carefully designed to minimize disruption of the original binding interaction with the target protein. rsc.org The resulting probe allows for target engagement studies where the probe is incubated with a biological sample, irradiated with UV light to form a covalent adduct with the binding partner, and the tagged protein is then isolated and identified using proteomic techniques. nih.gov
| Component | Function | Common Examples | Reference |
|---|---|---|---|
| Photoreactive Group | Forms covalent bond with target upon UV activation | Benzophenone, Phenylazide, Diazirine | rsc.org |
| Reporter Handle | Enables detection and isolation of labeled target | Terminal Alkyne, Azide (for click chemistry) | unimi.it |
| Linker | Connects scaffold to functional groups without hindering binding | Alkyl chains, Polyethylene glycol (PEG) | rsc.org |
Research into Stability and Degradation Pathways in Diverse Chemical Environments
The stability of the barbiturate ring is a critical factor in its chemical applications and is highly dependent on the surrounding chemical environment, particularly pH and the presence of oxidizing agents.
Hydrolytic Stability Investigations of the Barbituric Acid Scaffold
The hydrolytic degradation of 5,5-disubstituted barbituric acids is a well-studied process, particularly in alkaline conditions. researchgate.net The primary mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons of the pyrimidine (B1678525) ring, leading to ring cleavage. lookchem.com
The generally accepted pathway for alkaline hydrolysis is:
Ring Opening: The barbiturate ring cleaves at the 1,6- or 3,4-position, forming a malonuric acid derivative. researchgate.net This initial step is often reversible.
Decarboxylation and Further Degradation: The unstable malonuric acid intermediate can undergo decarboxylation to form an acylurea. lookchem.com
Final Products: More vigorous hydrolysis can break down the acylurea into simpler components, such as the corresponding malonic acid diamide, and ultimately ammonia (B1221849), carbon dioxide, and the disubstituted acetic acid derivative. lookchem.com
The rate of hydrolysis is significantly influenced by the substituents at the C-5 position. Bulky alkyl groups, such as the isopentyl and propyl groups in the target compound, can exert a steric hindrance effect. This shielding can protect the carbonyl groups from nucleophilic attack, thereby decreasing the rate of hydrolytic degradation compared to derivatives with smaller substituents. nih.gov In acidic conditions, such as in artificial gastric juice, many 5,5-dialkyl barbiturates are found to be relatively stable. nih.gov
Studies on Oxidative Degradation Mechanisms
Oxidative degradation of barbiturates primarily involves the modification of the alkyl side chains at the C-5 position. This is a major pathway in the metabolic breakdown of barbiturate drugs in vivo by cytochrome P450 enzymes but can also occur through chemical oxidation. annualreviews.org
The principal oxidative reactions on the alkyl side chains include:
Hydroxylation: The introduction of a hydroxyl (-OH) group onto the alkyl chain, typically at the penultimate (ω-1) or terminal (ω) carbon. This results in the formation of alcohol metabolites.
Oxidation to Ketones: Secondary alcohol groups formed via hydroxylation can be further oxidized to form ketones.
Carboxylic Acid Formation: Primary alcohols can be oxidized further to form carboxylic acids.
For 5-isopentyl-5-propylbarbituric acid, oxidative degradation would be expected to produce a variety of hydroxylated, ketonic, and carboxylic acid derivatives on either the isopentyl or propyl side chains. For example, ω-1 hydroxylation of the propyl side chain would yield 5-isopentyl-5-(2-hydroxypropyl)barbituric acid, while oxidation of the isopentyl chain could lead to several positional isomers of hydroxylated metabolites. annualreviews.org These oxidative processes increase the polarity of the molecule, which in a biological context, facilitates its excretion.
Acid-Catalyzed Dealkylation Research on Barbituric Acid Derivatives
Research on the degradation of 5,5-dialkyl barbituric acid derivatives in acidic environments primarily points towards hydrolytic ring cleavage as the main pathway, rather than dealkylation at the C-5 position. The carbon-carbon bond connecting the alkyl groups to the C-5 carbon of the barbiturate ring is generally stable and not susceptible to acid-catalyzed cleavage under typical conditions. nih.gov
While N-dealkylation is a known metabolic pathway for N-substituted barbiturates, the removal of C-5 alkyl groups via an acid-catalyzed mechanism is not a commonly reported degradation route. annualreviews.org Studies on the stability of various barbiturates in artificial gastric juice (an acidic environment) have shown that many 5,5-dialkyl derivatives remain largely intact, with degradation, when it occurs, proceeding through other mechanisms such as oxidative desulfurization for thiobarbiturates. nih.gov Therefore, under acidic conditions, 5-isopentyl-5-propylbarbituric acid is expected to be relatively stable with respect to the loss of its alkyl groups. Any significant degradation would likely occur via slow hydrolysis of the heterocyclic ring rather than dealkylation.
In Vitro Biochemical and Metabolic Pathway Investigations of Barbituric Acid, 5 Isopentyl 5 Propyl
Research into Hydroxylation Pathways and Metabolite Structural Identification
The in vitro metabolism of 5,5-disubstituted barbiturates, such as 5-isopentyl-5-propylbarbituric acid, is predominantly characterized by the oxidative modification of the alkyl side chains. The principal metabolic transformation is hydroxylation, a process that introduces a hydroxyl (-OH) group onto the carbon skeleton of the isopentyl and propyl substituents. This biotransformation is a critical step in increasing the polarity of the parent compound, thereby facilitating its eventual elimination from the body.
For the isopentyl (3-methylbutyl) side chain, metabolic studies on the structurally related compound amobarbital (5-ethyl-5-isopentylbarbituric acid) have shown that hydroxylation occurs primarily at the tertiary carbon of the isopentyl group, forming 3'-hydroxyamobarbital. nih.gov By analogy, a primary metabolite of 5-isopentyl-5-propylbarbituric acid is anticipated to be 5-(3-hydroxy-3-methylbutyl)-5-propylbarbituric acid .
The propyl side chain is also susceptible to hydroxylation. Research on barbiturates with linear alkyl chains indicates that oxidation typically occurs at the penultimate (ω-1) carbon atom. Therefore, the propyl group would likely be hydroxylated at the second carbon atom, yielding 5-isopentyl-5-(2-hydroxypropyl)barbituric acid . Further oxidation of these hydroxylated metabolites can lead to the formation of corresponding ketones or carboxylic acids, though these are generally considered minor metabolic pathways in vitro.
The structural identification of these putative metabolites would be achieved using a combination of analytical techniques. High-performance liquid chromatography (HPLC) is employed to separate the metabolites from the parent compound and other components of the in vitro system. Subsequently, mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), provides crucial information on the molecular weight and fragmentation patterns of the metabolites, allowing for the elucidation of their chemical structures.
Table 1: Predicted Primary Hydroxylated Metabolites of Barbituric acid, 5-isopentyl-5-propyl-
| Parent Compound | Predicted Metabolite | Site of Hydroxylation |
| Barbituric acid, 5-isopentyl-5-propyl- | 5-(3-hydroxy-3-methylbutyl)-5-propylbarbituric acid | Isopentyl side chain |
| Barbituric acid, 5-isopentyl-5-propyl- | 5-isopentyl-5-(2-hydroxypropyl)barbituric acid | Propyl side chain |
Enzymatic Biotransformation Studies
The enzymatic biotransformation of barbiturates is almost exclusively mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov These heme-containing monooxygenases are primarily located in the endoplasmic reticulum of hepatocytes and are the key catalysts for the Phase I metabolic reactions, including the hydroxylation of the alkyl side chains of 5-isopentyl-5-propylbarbituric acid.
In vitro studies using human liver microsomes, which are rich in CYP enzymes, are the standard model for investigating the enzymatic basis of drug metabolism. By incubating 5-isopentyl-5-propylbarbituric acid with liver microsomes in the presence of necessary cofactors like NADPH, researchers can identify the specific CYP isozymes responsible for its metabolism. This is often achieved through the use of selective chemical inhibitors of different CYP isozymes or by using recombinant human CYP enzymes expressed in a cellular system.
Table 2: Key Cytochrome P450 Isozymes in Barbiturate (B1230296) Metabolism
| CYP Isozyme | Known Substrates (Barbiturates) | Potential Role in Metabolism of 5-Isopentyl-5-Propylbarbituric Acid |
| CYP2C9 | Phenobarbital (B1680315), Secobarbital | Likely to be involved in the hydroxylation of both the isopentyl and propyl side chains. |
| CYP2C19 | Mephenytoin (structurally related) | May contribute to the metabolism, particularly if there is stereoselectivity in the hydroxylation. |
| CYP3A4 | Many barbiturates | A major contributor to the overall metabolism due to its broad substrate specificity and high abundance in the liver. youtube.com |
Comparative Metabolic Stability Profiling of Alkyl Substituted Barbiturates
The metabolic stability of a compound is a measure of its susceptibility to biotransformation and is a critical parameter in drug development. In vitro metabolic stability assays are typically conducted using liver microsomes or hepatocytes to determine the rate at which a compound is metabolized. youtube.com The intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize a drug, can be calculated from these experiments.
For 5,5-dialkyl substituted barbiturates, the metabolic stability is significantly influenced by the nature of the alkyl groups at the 5-position. The rate of metabolism generally increases with the length of the alkyl chain. However, branching in the alkyl chain can also affect the rate of metabolism.
While direct data for 5-isopentyl-5-propylbarbituric acid is not available, a comparative profile can be inferred from the known metabolic fates of other barbiturates. It is expected that 5-isopentyl-5-propylbarbituric acid would have a moderate to high rate of metabolism due to the presence of the isopentyl and propyl groups, which provide multiple sites for oxidative attack by CYP enzymes. The isopentyl group, with its tertiary carbon, is a particularly favorable site for hydroxylation, which would likely contribute to a relatively rapid clearance.
Table 3: Inferred Comparative Metabolic Stability of Selected 5,5-Dialkyl Barbiturates
| Compound | 5-Alkyl Substituents | Expected In Vitro Intrinsic Clearance (CLint) | Rationale |
| Barbital | Diethyl | Low | Short, unbranched alkyl chains are less susceptible to oxidation. |
| Phenobarbital | Ethyl, Phenyl | Moderate | The phenyl group can be hydroxylated, but at a slower rate than longer alkyl chains. |
| Amobarbital | Ethyl, Isopentyl | High | The branched isopentyl group is readily hydroxylated. |
| Barbituric acid, 5-isopentyl-5-propyl- | Isopentyl, Propyl | High | Both alkyl chains are of sufficient length and branching to be readily metabolized. |
| Secobarbital | Allyl, 1-Methylbutyl | Very High | The allyl group is particularly susceptible to oxidation. |
Advanced Analytical Methodologies for Research on Barbituric Acid, 5 Isopentyl 5 Propyl
Development and Validation of Spectrophotometric Assays for Quantitative Analysis
Spectrophotometric methods, which measure the absorption of light by a substance, represent a fundamental approach to quantitative analysis. The development of these assays for a specific compound like Barbituric acid, 5-isopentyl-5-propyl- typically involves identifying the wavelength of maximum absorbance (λmax) and establishing a linear relationship between absorbance and concentration, as described by Beer's Law.
For some barbiturates, colorimetric methods have been developed. These often involve a chemical reaction to produce a colored complex that can be measured in the visible region of the electromagnetic spectrum, which can enhance selectivity compared to direct UV measurement. For instance, some historical methods involved the reaction of barbiturates with reagents in a specific medium to form a measurable colored complex researchgate.net. A common approach for developing a spectrophotometric assay involves diazotization followed by a coupling reaction to form a colored azo dye, with the absorbance measured at the λmax of the final product nih.gov.
Validation of a spectrophotometric method is essential to ensure its reliability. Key validation parameters include linearity, accuracy, precision, and the limits of detection and quantification researchgate.net. While these principles are broadly applicable, the current body of scientific literature demonstrates a stronger focus on the development and validation of more specific and sensitive chromatographic techniques for the analysis of Barbituric acid, 5-isopentyl-5-propyl-.
Chromatographic Methods for Purity Assessment and Stability Monitoring in Research Samples
Chromatographic techniques are paramount in modern analytical chemistry, offering high-resolution separation of compounds from complex mixtures. For Barbituric acid, 5-isopentyl-5-propyl-, both high-performance liquid chromatography and gas chromatography are extensively used for assessing the purity of research samples and monitoring their stability over time.
High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet-visible (UV/Vis) detector is a robust and widely used technique for the analysis of amobarbital. nih.govresearchgate.net Method development focuses on optimizing separation conditions to achieve a sharp, symmetrical peak for the analyte, free from interference from other components in the sample matrix.
A validated HPLC-UV method has been successfully developed for the detection and stability evaluation of amobarbital. nih.gov This method is crucial for pharmaceutical research, such as evaluating the stability of amobarbital when dispersed in a hyaluronic acid hydrogel. nih.gov The stability of the compound was assessed in various biological fluids, demonstrating the method's utility in complex matrices. nih.gov Such HPLC methods can also be used to isolate and identify impurities, as was done to identify 5-ethyl-5-(2-methylbutyl)barbituric acid in amobarbital samples. nih.gov
Below are typical parameters for an HPLC-UV method developed for amobarbital analysis.
| Parameter | Condition | Source |
|---|---|---|
| Mobile Phase | Methanol (B129727)/Water (4:5 v/v) | nih.gov |
| Internal Standard | Barbital | nih.gov |
| Detection Wavelength | Not specified in abstract | nih.gov |
| Application | Purity, Stability, and Quantitative Analysis | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the highly sensitive and specific detection provided by MS. It is a commonly used method for the analysis of barbiturates for both clinical and forensic purposes. nih.gov GC-MS is particularly valuable for the identification and quantitation of amobarbital in complex biological mixtures such as urine, serum, and plasma. nih.gov
Sample preparation for GC-MS analysis often involves an extraction step, such as liquid-liquid extraction with an acidic phosphate (B84403) buffer and methylene (B1212753) chloride, to isolate the barbiturates from the sample matrix. nih.gov To improve chromatographic properties and sensitivity, a derivatization step is often employed. A "flash methylation" technique, using a reagent like trimethylanilinium hydroxide (B78521) (TMAH), can be performed in the hot injection port of the gas chromatograph. nih.gov Identification and quantitation are then achieved using selective ion monitoring (SIM) and the relative retention times of the analytes. nih.gov
| Parameter | Description | Source |
|---|---|---|
| Sample Types | Serum, plasma, urine | nih.gov |
| Extraction | Acidic phosphate buffer and methylene chloride | nih.gov |
| Derivatization | "Flash methylation" with Trimethylanilinium hydroxide (TMAH) | nih.gov |
| Detection | Mass Spectrometry (Selective Ion Monitoring) | nih.gov |
| Internal Standard | Barbital or deuterated pentobarbital | nih.govnih.gov |
Method Validation for Robust Research Applications
Validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose. wjarr.com For research involving Barbituric acid, 5-isopentyl-5-propyl-, method validation according to guidelines such as those from the International Conference on Harmonization (ICH) ensures the reliability and consistency of the data generated. nih.govresearchgate.net
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. juniperpublishers.comresearchgate.net These parameters are crucial for determining the sensitivity of an analytical method. They are often calculated based on the standard deviation of the response (σ) and the slope (S) of the calibration curve. sepscience.comund.edu
LOD = 3.3 * (σ / S) sepscience.comund.edu
LOQ = 10 * (σ / S) sepscience.comund.edu
For an HPLC-UV method developed for amobarbital, the LOD and LOQ were determined in various media. nih.gov The values were lowest in a simple solvent mixture and higher in more complex biological fluids, which require extraction steps. nih.gov
| Matrix | LOD (µg/mL) | LOQ (µg/mL) | Source |
|---|---|---|---|
| Methanol/Water | 0.06 | 0.18 | nih.gov |
| Human Synovial Fluid | 0.07 | 0.20 | nih.gov |
| Human Plasma | 0.12 | 0.35 | nih.gov |
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (%RSD). Accuracy is the closeness of the test results obtained by the method to the true value and is often assessed through recovery studies. researchgate.netfda.gov
For the HPLC-UV method for amobarbital, precision was evaluated at both intra-day (within the same day) and inter-day (on different days) levels. nih.gov Accuracy was determined by spiking a known concentration of amobarbital into the matrix and calculating the percent recovery. The results demonstrated that the method is both precise and accurate for its intended application. nih.gov
| Parameter | Matrix | Result | Source |
|---|---|---|---|
| Intra-day Precision (%RSD) | Methanol/Water | ≤ 10.3% | nih.gov |
| Human Plasma | ≤ 7.7% | nih.gov | |
| Inter-day Precision (%RSD) | Methanol/Water | ≤ 10.0% | nih.gov |
| Human Plasma | ≤ 9.6% | nih.gov | |
| Accuracy (% Recovery) | Methanol/Water | 90.2% to 111.4% | nih.gov |
| Human Synovial Fluid | 90.3% to 109.9% | nih.gov | |
| Human Plasma | 89.6% to 112.1% | nih.gov |
Emerging Research Frontiers and Future Directions in Barbituric Acid, 5 Isopentyl 5 Propyl Studies
Exploration of Non-Canonical Biological Activities of Barbituric Acid Derivatives (e.g., Antimicrobial, Urease Inhibition)
Beyond their well-established role as central nervous system depressants, derivatives of barbituric acid are being investigated for a range of other biological activities. mdpi.com This exploration into non-canonical activities is revealing their potential as scaffolds for the development of new therapeutic agents.
Antimicrobial Activity:
The search for novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Barbituric acid derivatives have emerged as a promising class of compounds with potential antibacterial and antifungal properties. chemmethod.comnih.gov For instance, a series of barbituric acid derivatives containing a 1,2,3,4-tetrazoline moiety, synthesized from phenobarbital (B1680315), demonstrated significant activity against various bacterial and fungal strains. chemmethod.com Notably, many of these synthesized compounds showed high antifungal activity, comparable to the standard drug Fluconazole. chemmethod.com The antibacterial activity, while varied, was also observed against both Gram-positive and Gram-negative bacteria. chemmethod.comwjarr.com
The structural modifications of the barbituric acid core play a crucial role in determining the antimicrobial potency. The introduction of different substituents allows for the fine-tuning of their biological activity, offering a versatile platform for the design of new antimicrobial drugs. ingentaconnect.com
Urease Inhibition:
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. It is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, which is associated with gastritis and peptic ulcers. The inhibition of urease is therefore a key strategy in combating these infections. mdpi.comnih.gov
Table 1: Examples of Non-Canonical Biological Activities of Barbituric Acid Derivatives
| Derivative Class | Biological Activity | Key Findings | Reference |
|---|---|---|---|
| Barbituric acid derivatives with 1,2,3,4-tetrazoline moiety | Antimicrobial | Showed high antifungal activity, comparable to Fluconazole, and a wide range of antibacterial activities. | chemmethod.com |
| Zwitterionic adducts of diethyl ammonium (B1175870) salts | Urease Inhibition | Some derivatives were found to be more potent urease inhibitors than the standard thiourea. | nih.gov |
| Spiro-pyrimidinethiones/spiro-pyrimidinones-barbituric acid derivatives | Urease Inhibition | Demonstrated a range of inhibition potency against Jack bean urease, with some compounds acting as inhibitors and others as activators. | nih.gov |
Application of Cutting-Edge Spectroscopic Techniques for Real-time Mechanistic Insights
The elucidation of reaction mechanisms is fundamental to the rational design and synthesis of novel barbituric acid derivatives. While traditional spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and mass spectrometry are routinely used for the characterization of these compounds, the application of more advanced, cutting-edge spectroscopic techniques is poised to provide unprecedented real-time mechanistic insights. chemmethod.com
Techniques capable of monitoring reactions in real-time can unravel transient intermediates and provide detailed kinetic data, which are often missed by conventional end-point analysis. For instance, advanced mass spectrometry techniques, such as electrospray ionization-triple quadrupole (ESI-TQ) mass spectrometry, have been employed to determine the gas-phase acidities of barbituric acid and its derivatives. nih.gov This provides fundamental data on their chemical reactivity.
While the literature specifically detailing the use of techniques like in-situ IR or Raman spectroscopy for real-time monitoring of synthetic reactions involving 5-isopentyl-5-propyl-barbituric acid is still emerging, the broader application of these methods in organic synthesis suggests their immense potential in this field. setu.ie Such techniques would enable researchers to optimize reaction conditions, identify reaction pathways, and gain a deeper understanding of the factors controlling product formation and selectivity.
The integration of spectroscopic data with computational modeling can further enhance our understanding of reaction mechanisms. By comparing experimental spectroscopic data with theoretically predicted spectra for different proposed intermediates and transition states, a more complete picture of the reaction landscape can be constructed.
Integration of Cheminformatics and Machine Learning Approaches in Barbiturate (B1230296) SAR and QSAR Modeling
The application of computational tools, particularly cheminformatics and machine learning, is revolutionizing the field of drug discovery and development. nih.gov In the context of barbituric acid derivatives, these approaches are being increasingly used to establish robust Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models. mdpi.combas.bgechemcom.com
QSAR studies aim to correlate the chemical structure of a series of compounds with their biological activity using statistical methods. bas.bg For barbituric acid derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to understand the structural requirements for urease inhibition. mdpi.comnih.gov These models provide contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are favorable or unfavorable for biological activity. mdpi.comnih.gov This information is invaluable for the rational design of new derivatives with enhanced potency. mdpi.com
The predictive power of these models is rigorously validated using both internal and external test sets of compounds. mdpi.comnih.gov The development of statistically significant and predictive QSAR models can significantly reduce the time and cost associated with the synthesis and biological evaluation of new compounds. researchgate.net
Machine learning algorithms are further enhancing the capabilities of QSAR modeling. nih.gov These algorithms can handle large and complex datasets, identify non-linear relationships between structure and activity, and build more accurate predictive models. nih.gov As more biological data on barbituric acid derivatives becomes available, the application of machine learning will undoubtedly play a more prominent role in identifying promising new drug candidates. nih.gov
Table 2: Application of Cheminformatics in Barbiturate Research
| Computational Approach | Application | Key Outcomes | Reference |
|---|---|---|---|
| 3D-QSAR (CoMFA and CoMSIA) | Modeling urease inhibition by barbituric acid derivatives | Generated robust models with good predictive power, providing insights for designing more active compounds. | mdpi.comnih.gov |
| Molecular Docking | Investigating the binding mode of barbituric acid derivatives with urease | Analyzed the interactions between the inhibitors and the active site residues of the enzyme. | nih.gov |
| QSAR | Predicting physicochemical parameters of barbiturate compounds | Developed models to estimate properties like polarizability using molecular descriptors. | bas.bg |
Development of Novel and Green Chemistry Synthetic Routes for Barbituric Acid Derivatives
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. jetir.org Research into the synthesis of barbituric acid derivatives has seen a significant shift towards the development of novel and environmentally benign synthetic methodologies. mdpi.com
These green approaches often focus on the use of safer solvents (or solvent-free conditions), energy efficiency, and the use of recyclable catalysts. jetir.orgtsijournals.com For example, one-pot, multi-component reactions are being employed to synthesize complex barbituric acid derivatives in a single step, which improves atom economy and reduces waste. nih.gov The use of nanoporous solid acid catalysts, which can be easily recovered and reused, is another promising green strategy. nih.gov
Solvent-free synthesis using grinding techniques has also been reported as a simple, efficient, and environmentally friendly method for the preparation of 5-arylidine barbituric acid derivatives. jetir.orgtsijournals.com This method offers advantages such as short reaction times and high yields. tsijournals.com Furthermore, the use of gold nanoparticles synthesized from a low-cost source as a catalyst for the synthesis of barbituric acid derivatives represents an innovative green approach. asianpubs.orgresearchgate.net
These developments in green synthetic chemistry are not only reducing the environmental footprint of barbituric acid derivative synthesis but are also leading to the discovery of new and efficient routes to novel compounds with interesting biological properties. mdpi.com
Q & A
Q. What synthetic methodologies are recommended for preparing 5-isopentyl-5-propyl barbituric acid, and what experimental conditions optimize yield?
The synthesis of 5,5-disubstituted barbituric acid derivatives typically involves alkylation or condensation reactions. For example, alkylation of barbituric acid with isopentyl and propyl halides under basic conditions (e.g., KOH or NaOH in ethanol/water mixtures) is a common approach . Solvent choice (e.g., DMF or DMSO) and temperature (reflux at 80–100°C) significantly influence reaction efficiency. Catalyst-free multicomponent reactions in aqueous ethanol (1:1 v/v) at 80°C have also proven effective for similar derivatives, yielding >70% with minimal byproducts . Purification via recrystallization (using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is advised.
Q. How can the structural identity of 5-isopentyl-5-propyl barbituric acid be confirmed post-synthesis?
Key characterization techniques include:
- NMR Spectroscopy : Analyze and NMR to confirm substitution patterns. Downfield shifts (~10–12 ppm for carbonyl carbons) and splitting patterns for alkyl protons (e.g., isopentyl’s branched CH groups) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected for CHNO: ~238.13 g/mol).
- FT-IR : Peaks at ~1700–1750 cm confirm carbonyl stretching vibrations .
Q. What physicochemical properties (e.g., pKa, solubility) are critical for designing experiments with this compound?
- pKa Determination : Barbituric acid derivatives typically exhibit two pKa values (~7.5–8.5 for the enolic -OH and ~12 for the ring NH). For 5,5-dialkyl derivatives, potentiometric titration in water (25°C, ionic strength 0.00) is reliable .
- Solubility : Alkyl substituents enhance lipid solubility. In aqueous ethanol (1:1), solubility ranges from 5–20 mg/mL, depending on alkyl chain length .
Advanced Research Questions
Q. How can unexpected intramolecular isomerization during synthesis be mitigated or analyzed?
Intramolecular isomerization (e.g., cyclization to lactams or piperidones) may occur under basic conditions. To minimize this:
- Use milder bases (e.g., NaHCO instead of NaOH) and lower temperatures (<60°C).
- Monitor reaction progress via TLC or HPLC. If isomerization occurs, isolate intermediates using preparative chromatography .
- Computational modeling (DFT/BLYP functional) predicts thermodynamic stability of isomers and guides reaction optimization .
Q. What analytical methods are suitable for assessing purity and stability in biological matrices (e.g., urine, blood)?
- Spectrophotometric Assays : Oxidative coupling with 4-aminoantipyrine and KIO at 510 nm detects barbituric acid derivatives in urine with LODs of ~0.45 μg/mL .
- HPLC-UV/Vis : C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) resolve 5,5-dialkyl derivatives from metabolites .
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 3 months) identify hydrolytic or oxidative degradation pathways .
Q. How do structural modifications (e.g., alkyl chain length) influence DNA-binding interactions in barbituric acid derivatives?
Molecular docking and UV-Vis spectroscopy reveal that derivatives with flexible alkyl chains (e.g., isopentyl-propyl) exhibit stronger DNA minor-groove binding. Key steps:
- Docking Simulations : Use AutoDock Vina to model interactions with B-DNA (PDB ID: 1BNA). Focus on hydrogen bonding (NH…O=P) and van der Waals contacts .
- Spectroscopic Validation : Hypochromicity and bathochromic shifts in UV-Vis spectra (260–280 nm) confirm intercalation or groove binding .
Q. How can contradictory pKa values reported in literature be resolved for this compound?
pKa discrepancies often arise from solvent effects (e.g., ethanol vs. water) or ionic strength variations. To standardize:
- Use potentiometric titration in water (25°C, ionic strength 0.00) with validation against reference compounds (e.g., benzoic acid) .
- Apply the Yasuda-Shedlovsky extrapolation method for non-aqueous systems to correct for solvent polarity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
